Phenyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate
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Overview
Description
Phenyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a phenyl group, and a bromobenzamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the piperidine ring: This can be achieved through a multicomponent reaction involving β-ketoesters, aromatic aldehydes, and aromatic amines, catalyzed by trimethylsilyl iodide in methanol at room temperature.
Introduction of the bromobenzamido group: This step involves the reaction of the piperidine derivative with 3-bromobenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with phenol in the presence of a coupling agent like dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom in the bromobenzamido group can be substituted with other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the phenyl group.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and phenol.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products
Substitution reactions: Products will vary depending on the nucleophile used.
Oxidation: Products may include oxidized derivatives of the piperidine ring or the phenyl group.
Reduction: Reduced derivatives of the piperidine ring or the phenyl group.
Hydrolysis: The major products are the corresponding carboxylic acid and phenol.
Scientific Research Applications
Phenyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Biological studies: It can be used to study the interactions of piperidine derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of Phenyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromobenzamido group may interact with proteins or enzymes, potentially inhibiting their activity. The piperidine ring can interact with neurotransmitter receptors, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)pyridine: This compound shares the bromophenyl group but lacks the piperidine ring and the ester functionality.
Methyl 2,6-bis(4-methoxyphenyl)-1-phenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate: This compound has a similar piperidine ring structure but different substituents.
Uniqueness
Phenyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate is unique due to its combination of a piperidine ring, a bromobenzamido group, and an ester functionality. This unique structure allows it to interact with a variety of biological targets and undergo diverse chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
phenyl 4-[[(3-bromobenzoyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O3/c21-17-6-4-5-16(13-17)19(24)22-14-15-9-11-23(12-10-15)20(25)26-18-7-2-1-3-8-18/h1-8,13,15H,9-12,14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVATCCGVNNHAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Br)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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